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Compound of Interest

Compound Name: (R)-4-(1-aminoethyl)phenol

Cat. No.: B181506 Get Quote

Disclaimer: Experimental spectroscopic data for (R)-4-(1-aminoethyl)phenol is not readily

available in publicly accessible scientific databases. The data presented herein is a

combination of predicted values from computational models and expected values based on the

chemical structure and known spectroscopic principles for similar compounds. This guide is

intended to serve as a reference for researchers and professionals in drug development for the

analysis of this compound.

Introduction
(R)-4-(1-aminoethyl)phenol is a chiral organic compound with potential applications in

pharmaceutical and chemical research. Its structure, featuring a phenol group, a chiral

ethylamine substituent, and an aromatic ring, gives rise to a distinct spectroscopic fingerprint.

This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental

protocols for acquiring such data are also included, along with a workflow diagram for the

spectroscopic analysis process.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for (R)-4-(1-
aminoethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 - 7.3 Doublet 2H Ar-H (ortho to -OH)

~6.7 - 6.9 Doublet 2H Ar-H (meta to -OH)

~4.1 - 4.3 Quartet 1H CH-NH₂

~1.3 - 1.5 Doublet 3H CH₃

Variable Broad Singlet 3H -OH, -NH₂

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Assignment

~155 Ar-C (ipso, attached to -OH)

~130 Ar-C (ipso, attached to -CH)

~128 Ar-CH (ortho to -OH)

~115 Ar-CH (meta to -OH)

~50 CH-NH₂

~25 CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (phenol), N-H

stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic)

3000 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Medium C=C stretch (aromatic ring)

1520 - 1480 Strong C=C stretch (aromatic ring)

1260 - 1200 Strong C-O stretch (phenol)

1100 - 1000 Medium C-N stretch

850 - 810 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

137 Moderate [M]⁺ (Molecular Ion)

122 High [M - CH₃]⁺

107 High
[M - C₂H₄N]⁺ (loss of

ethylamine radical)

94 Moderate [C₆H₅OH]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-4-(1-aminoethyl)phenol in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR
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tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence,

acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled

sequence is typically used.

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).
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Data Acquisition: Place the prepared sample in the spectrometer's sample holder and

acquire the IR spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument Setup:

Use a mass spectrometer with an appropriate ionization source, such as Electrospray

Ionization (ESI) or Electron Impact (EI).

For ESI, the sample solution is infused directly or via a liquid chromatograph.

For EI, the sample is typically introduced via a gas chromatograph or a direct insertion

probe.

Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan the desired mass-to-

charge (m/z) range.

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like (R)-4-(1-aminoethyl)phenol.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (R)-4-(1-
aminoethyl)phenol.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
(R)-4-(1-aminoethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181506#spectroscopic-data-nmr-ir-mass-spec-for-r-
4-1-aminoethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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